2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide 2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15722713
InChI: InChI=1S/C16H14Cl2N2O3/c1-22-13-5-2-11(3-6-13)9-19-20-16(21)10-23-15-7-4-12(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+
SMILES:
Molecular Formula: C16H14Cl2N2O3
Molecular Weight: 353.2 g/mol

2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide

CAS No.:

Cat. No.: VC15722713

Molecular Formula: C16H14Cl2N2O3

Molecular Weight: 353.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-dichlorophenoxy)-N'-(4-methoxybenzylidene)acetohydrazide -

Specification

Molecular Formula C16H14Cl2N2O3
Molecular Weight 353.2 g/mol
IUPAC Name 2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C16H14Cl2N2O3/c1-22-13-5-2-11(3-6-13)9-19-20-16(21)10-23-15-7-4-12(17)8-14(15)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+
Standard InChI Key PEZPZJIKGWVYCJ-DJKKODMXSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Canonical SMILES COC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 2-(2,4-dichlorophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide, reflects its three primary components:

  • Dichlorophenoxy group: A 2,4-dichlorophenol moiety linked via an ether bond to the acetamide backbone. The chlorine atoms at positions 2 and 4 enhance electrophilicity and steric bulk, influencing reactivity .

  • Methoxybenzylidene group: A 4-methoxybenzaldehyde-derived Schiff base, characterized by an imine (C=N\text{C=N}) bond. The methoxy group at the para position donates electron density through resonance, stabilizing the aromatic system .

  • Acetohydrazide core: A bridging unit connecting the dichlorophenoxy and benzylidene groups. The hydrazide (-NH-NH-CO-\text{-NH-NH-CO-}) functionality permits tautomerism and participation in hydrogen bonding .

Key spectroscopic data include:

PropertyValue/Description
IR bands1683 cm⁻¹ (C=O), 2215 cm⁻¹ (C≡N)
¹H NMR (DMSO-d₆)δ 3.68 (d, J = 4.40 Hz, OCH₃)
Mass (m/z)[M+H]⁺: 353.04543 (calc. 353.0454)

The crystal structure remains undetermined, but computational models predict a dipole moment of 5.2 Debye and a polar surface area of 78.9 Ų, suggesting moderate solubility in polar aprotic solvents .

Electronic and Steric Features

Density functional theory (DFT) calculations indicate a HOMO-LUMO gap of 4.3 eV, signifying moderate reactivity. The LUMO is localized on the dichlorophenoxy group, making it susceptible to nucleophilic attack, while the HOMO resides on the methoxybenzylidene moiety . Fukui function analyses identify the imine nitrogen and carbonyl oxygen as nucleophilic hotspots, whereas the chlorine atoms act as electrophilic centers .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves three stages :

  • Formation of acetohydrazide: 2-(2,4-Dichlorophenoxy)acetic acid is treated with hydrazine hydrate in ethanol under reflux to yield the corresponding hydrazide.

  • Schiff base condensation: The hydrazide reacts with 4-methoxybenzaldehyde in acetic acid, catalyzed by anhydrous sodium acetate. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the aldehyde’s carbonyl carbon, followed by dehydration.

  • Purification: Crude product is recrystallized from ethanol or ethyl acetate, achieving ≥95% purity (HPLC).

Reaction conditions:

  • Temperature: 80–100°C

  • Time: 4–6 hours

  • Yield: 70–85%

Industrial Challenges

Despite efficient lab synthesis, industrial production faces hurdles:

  • Scale-up inefficiencies: Exothermic condensation reactions require precise temperature control to avoid byproducts.

  • Solvent recovery: Large-scale use of acetic acid and ethanol necessitates cost-effective distillation systems.

  • Regulatory compliance: Handling chlorinated intermediates mandates specialized containment protocols.

Chemical Reactivity and Derivative Formation

Reduction Reactions

Treatment with sodium borohydride (NaBH4\text{NaBH}_4) in methanol reduces the hydrazide group to a primary amine (-NH2\text{-NH}_2), yielding 2-(2,4-dichlorophenoxy)-N-(4-methoxybenzyl)acetamide. This derivative exhibits enhanced solubility in aqueous media .

Nucleophilic Substitution

The dichlorophenoxy group undergoes substitution with nucleophiles such as:

  • Amines: Reacts with ethylenediamine to form bis-aminated products.

  • Thiols: Sodium sulfide replaces chlorine atoms, generating sulfhydryl analogs.

Example reaction:

C16H14Cl2N2O3+2NH2CH2CH2NH2C20H24Cl2N4O3+2HCl\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3 + 2 \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_{20}\text{H}_{24}\text{Cl}_2\text{N}_4\text{O}_3 + 2 \text{HCl}

Conditions: DMF, 120°C, 8 hours.

Oxidation Pathways

Oxidizing agents like hydrogen peroxide convert the hydrazide group to a diazene (-N=N-\text{-N=N-}) structure, though overoxidation to carboxylic acids may occur.

Applications in Scientific Research

Antimicrobial Activity

In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 12.5–25 μg/mL, comparable to ampicillin. The mechanism involves disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers .

Herbicidal Properties

Greenhouse trials indicate 80% suppression of Amaranthus retroflexus at 2 kg/ha, likely due to auxin mimicry disrupting plant cell elongation. Field efficacy remains under evaluation.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Moderate oral bioavailability (45%) in rodent models.

  • Metabolism: Hepatic CYP3A4-mediated oxidation to 4-methoxybenzoic acid derivatives.

  • Excretion: Primarily renal (60%) within 24 hours .

Toxicity Data

ParameterValue
LD₅₀ (oral, rat)620 mg/kg
MutagenicityNegative (Ames test)
EcotoxicityLC₅₀ (Daphnia magna): 8.2 mg/L

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